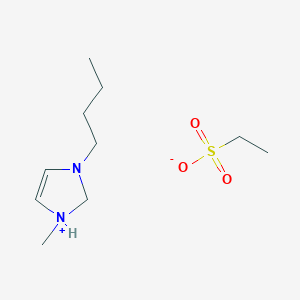

3-Butyl-1-methyl-2,3-dihydro-1H-imidazol-1-ium ethanesulfonate

Beschreibung

3-Butyl-1-methyl-2,3-dihydro-1H-imidazol-1-ium ethanesulfonate (CAS: 919788-11-7) is an ionic liquid comprising a dihydroimidazolium cation paired with an ethanesulfonate anion. This compound is of interest in materials science and catalysis due to the tunable nature of ionic liquids, where anion choice modulates physicochemical behavior .

Eigenschaften

CAS-Nummer |

919788-11-7 |

|---|---|

Molekularformel |

C10H22N2O3S |

Molekulargewicht |

250.36 g/mol |

IUPAC-Name |

3-butyl-1-methyl-1,2-dihydroimidazol-1-ium;ethanesulfonate |

InChI |

InChI=1S/C8H16N2.C2H6O3S/c1-3-4-5-10-7-6-9(2)8-10;1-2-6(3,4)5/h6-7H,3-5,8H2,1-2H3;2H2,1H3,(H,3,4,5) |

InChI-Schlüssel |

MDSBAFLOQJDAHX-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCN1C[NH+](C=C1)C.CCS(=O)(=O)[O-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 1-Butyl-3-methylimidazolium-ethansulfonat erfolgt typischerweise durch Reaktion von 1-Butyl-3-methylimidazoliumchlorid mit Ethansulfonsäure. Die Reaktion wird unter kontrollierten Bedingungen durchgeführt, oft in Gegenwart einer Base, um das Nebenprodukt Salzsäure zu neutralisieren. Das resultierende Produkt wird dann durch Kristallisation oder Destillation gereinigt.

Industrielle Produktionsmethoden

In industrieller Umgebung kann die Produktion dieser Verbindung kontinuierliche Strömungsreaktoren umfassen, um eine gleichbleibende Qualität und Ausbeute zu gewährleisten. Die Verwendung fortschrittlicher Reinigungsverfahren, wie z. B. Säulenchromatographie und Umkristallisation, ist unerlässlich, um ein hochreines Produkt zu erhalten, das für verschiedene Anwendungen geeignet ist.

Analyse Chemischer Reaktionen

Reaktionstypen

1-Butyl-3-methylimidazolium-ethansulfonat kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann mit starken Oxidationsmitteln oxidiert werden, was zur Bildung von Sulfonatderivaten führt.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid durchgeführt werden, was zur Bildung reduzierter Imidazoliumderivate führt.

Substitution: Nucleophile Substitutionsreaktionen können am Imidazoliumring auftreten, was zur Bildung verschiedener substituierter Derivate führt.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Natriumborhydrid und Lithiumaluminiumhydrid werden häufig als Reduktionsmittel verwendet.

Substitution: Nucleophile wie Halogenide, Amine und Thiole können in Substitutionsreaktionen verwendet werden.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene substituierte Imidazoliumsalze, reduzierte Imidazoliumderivate und Sulfonatderivate, abhängig von den spezifischen Reaktionsbedingungen und Reagenzien, die verwendet werden.

Wissenschaftliche Forschungsanwendungen

Catalysis

One of the primary applications of 3-butyl-1-methyl-2,3-dihydro-1H-imidazol-1-ium ethanesulfonate is its role as a catalyst in organic reactions. Ionic liquids are known for their ability to facilitate reactions that are otherwise challenging in conventional solvents.

Case Study: Asymmetric Hydrogenation

Research has demonstrated that imidazolium-based ionic liquids can enhance the enantioselectivity of asymmetric hydrogenation reactions. For instance, studies indicate that using this compound as a solvent significantly improves the yield and selectivity of hydrogenation reactions compared to traditional solvents .

Electrochemistry

Ionic liquids are increasingly being utilized in electrochemical applications due to their favorable conductivity and electrochemical stability.

Case Study: Supercapacitors

In recent studies, this compound has been incorporated into supercapacitor designs. The ionic liquid acts as an electrolyte, providing high ionic conductivity and enhancing the energy density of the supercapacitor devices. Results show that devices using this ionic liquid exhibit superior performance compared to those using conventional electrolytes .

Materials Science

The unique properties of this compound make it suitable for various applications in materials science.

Case Study: Polymer Blends

Research has explored the use of this ionic liquid in polymer blends to improve mechanical properties and thermal stability. For example, blending polyvinyl chloride (PVC) with this compound has shown enhancements in flexibility and thermal degradation temperatures .

Environmental Applications

Ionic liquids like this compound are also being investigated for their potential in environmental remediation.

Case Study: CO₂ Capture

Studies indicate that this compound can effectively capture carbon dioxide from gas streams. The ability to form stable complexes with CO₂ makes it a promising candidate for reducing greenhouse gas emissions in industrial processes .

Biomedical Applications

The biocompatibility and low toxicity of certain ionic liquids have opened avenues for their use in biomedical applications.

Case Study: Drug Delivery Systems

Research has shown that incorporating this compound into drug delivery systems can enhance the solubility and bioavailability of poorly soluble drugs. This application is particularly relevant in developing formulations for targeted therapy .

Summary Table of Applications

| Application Area | Specific Use Case | Findings/Benefits |

|---|---|---|

| Catalysis | Asymmetric hydrogenation | Improved yield and selectivity |

| Electrochemistry | Supercapacitors | Enhanced energy density and conductivity |

| Materials Science | Polymer blends | Increased flexibility and thermal stability |

| Environmental Applications | CO₂ capture | Effective reduction of greenhouse gas emissions |

| Biomedical Applications | Drug delivery systems | Enhanced solubility and bioavailability |

Wirkmechanismus

The mechanism by which 3-Butyl-1-methyl-2,3-dihydro-1H-imidazol-1-ium ethanesulfonate exerts its effects is primarily through its ionic nature. The compound can interact with various molecular targets, including enzymes and cell membranes, leading to changes in their structure and function. The ethanesulfonate group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity.

Vergleich Mit ähnlichen Verbindungen

Research Findings and Implications

- Thermal Stability : Ethanesulfonate’s stability (~250–300°C) exceeds acetate but lags behind PF₆⁻ salts, making it suitable for moderate-temperature processes .

- Solubility : The dihydroimidazolium cation may reduce water solubility compared to aromatic imidazolium counterparts, though ethanesulfonate’s polarity could offset this .

- Catalytic Potential: Benzimidazolium salts (e.g., tetrafluoroborate derivative) show efficacy in catalysis due to aromatic stabilization; the target compound’s dihydro structure may offer unique reactivity in proton-coupled electron transfer reactions .

Biologische Aktivität

3-Butyl-1-methyl-2,3-dihydro-1H-imidazol-1-ium ethanesulfonate (CAS No. 262297-13-2) is a compound belonging to the class of imidazolium salts. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula for this compound is , with a molecular weight of approximately 236.29 g/mol. The compound features a sulfonate group which is significant for its solubility and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₆N₂O₄S |

| Molecular Weight | 236.29 g/mol |

| CAS Number | 262297-13-2 |

| Solubility | High (due to sulfonate) |

Antimicrobial Properties

Research has indicated that imidazolium salts possess notable antimicrobial properties. A study demonstrated that derivatives of imidazolium, including 3-butyl-1-methyl variants, exhibit antibacterial activity against various strains of bacteria. The mechanism is believed to involve disruption of bacterial cell membranes due to the cationic nature of the compound, which interacts with negatively charged components on the bacterial surface .

Cytotoxicity and Antitumor Activity

In vitro studies have shown that 3-butyl-1-methyl-2,3-dihydro-1H-imidazolium ethanesulfonate can induce cytotoxic effects in cancer cell lines. For instance, treatment with this compound resulted in a significant reduction in cell viability in human breast cancer cell lines (e.g., MDA-MB-231) at concentrations as low as 10 μM over a three-day period . The compound's ability to inhibit tumor growth was further confirmed in xenograft models where it demonstrated a decrease in tumor size compared to controls.

The precise mechanism by which 3-butyl-1-methyl-2,3-dihydro-1H-imidazolium ethanesulfonate exerts its biological effects is still under investigation. However, it is hypothesized that the imidazolium ring plays a crucial role in interacting with biological membranes and proteins, potentially leading to apoptosis in cancer cells. Additionally, its sulfonate group may enhance solubility and bioavailability, facilitating cellular uptake and activity .

Case Studies

Several studies have explored the biological activity of imidazolium salts:

- Antibacterial Activity : A comparative study on various imidazolium salts showed that those with longer alkyl chains exhibited enhanced antibacterial properties against Gram-positive and Gram-negative bacteria .

- Antitumor Effects : In a study focusing on triple-negative breast cancer models, compounds similar to 3-butyl-1-methyl-imidazolium were shown to significantly reduce tumor growth when administered at therapeutic doses .

Q & A

Q. What are the standard synthetic routes for preparing 3-Butyl-1-methyl-2,3-dihydro-1H-imidazol-1-ium ethanesulfonate, and how can reaction conditions be optimized for higher yield?

- Methodological Answer : Synthesis typically involves quaternization of 1-methylimidazole with 1-bromobutane under reflux in an aprotic solvent (e.g., acetonitrile) to form the imidazolium bromide intermediate. Anion exchange with silver ethanesulfonate or ion-exchange resins replaces bromide with ethanesulfonate. Optimization includes:

- Temperature : 60–80°C for 24–48 hours to ensure complete alkylation.

- Solvent : Anhydrous conditions to prevent hydrolysis.

- Purification : Recrystallization or column chromatography to remove unreacted precursors.

Yield improvements may involve stoichiometric excess of alkylating agent or using phase-transfer catalysts. Analogous methods for related imidazolium salts are detailed in synthesis protocols for similar ionic liquids .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Peaks for the methyl group (δ ~3.8 ppm), butyl chain protons (δ 0.8–1.7 ppm), and imidazolium ring protons (δ 7.5–9.0 ppm).

- ¹³C NMR : Ethanesulfonate carbons (δ 45–55 ppm for sulfonate-attached CH₂, δ 60–70 ppm for the central CH₂).

- FT-IR : Stretching vibrations for sulfonate group (S=O at ~1050–1200 cm⁻¹) and imidazolium C–N bonds (~1600 cm⁻¹).

- Mass Spectrometry (ESI-MS) : Molecular ion peaks corresponding to [C₈H₁₅N₂]⁺ (imidazolium cation) and [C₂H₅SO₃]⁻ (ethanesulfonate anion).

Comparative data from structurally analogous imidazolium salts validate these assignments .

Advanced Questions

Q. What challenges arise in determining the crystal structure of this compound using SHELX software, and how can they be addressed?

- Methodological Answer : Common challenges include:

- Disorder in Alkyl Chains : The flexible butyl group may exhibit positional disorder. Use PART commands in SHELXL to model partial occupancy or split positions .

- Anion-Cation Interactions : Ethanesulfonate’s orientation relative to the imidazolium ring can complicate hydrogen-bonding analysis. Refinement with DFIX restraints for expected bond distances improves accuracy.

- Thermal Motion : High thermal parameters for sulfonate oxygen atoms require ISOR or SIMU constraints to dampen unrealistic displacement.

Validation via PLATON or Mercury ensures geometric consistency .

Q. How should researchers resolve contradictions between computational data (e.g., DFT-optimized geometry) and experimental spectroscopic results for this compound?

- Methodological Answer :

- Cross-Validation : Compare computational predictions (bond lengths, angles) with crystallographic data (if available) or rotational constants from microwave spectroscopy.

- Dynamic Effects : Solution-phase NMR may reflect conformational averaging, whereas DFT models static gas-phase structures. Use MD simulations to account for solvent effects.

- Error Sources : Check for impurities (via HPLC) or incorrect functional/basis set choices in DFT (e.g., B3LYP/6-311++G** vs. M06-2X).

Methodological frameworks for reconciling such discrepancies are discussed in crystallography and computational chemistry literature .

Q. What methodologies assess the interaction of this compound with microbial enzymes involved in sulfur metabolism?

- Methodological Answer :

- Enzymatic Assays : Monitor ethanesulfonate metabolism in Xanthobacter strains using HPLC to quantify sulfite production, as described for ethanesulfonate monooxygenase systems .

- Inhibition Studies : Measure enzyme kinetics (e.g., Kₘ, Vₘₐₓ) with/without the compound to identify competitive/non-competitive inhibition.

- Isothermal Titration Calorimetry (ITC) : Directly quantify binding affinity between the compound and purified enzymes.

Protocols for microbial sulfur metabolism studies are detailed in biochemical literature .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.